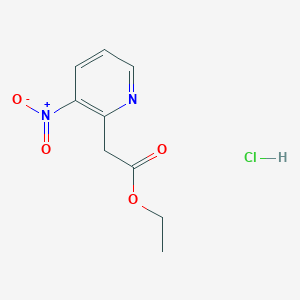
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or dichloromethane, and bases like potassium carbonate.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in various applications.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate: Similar structure but with a trifluoromethyl group instead of a nitro group.
Ethyl 2-(6-methylpyridin-2-yl)acetate: Contains a methyl group instead of a nitro group.
Ethyl 2-(3-aminopyridin-2-yl)acetate: The nitro group is reduced to an amino group.
Propriétés
Formule moléculaire |
C9H11ClN2O4 |
|---|---|
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
ethyl 2-(3-nitropyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7;/h3-5H,2,6H2,1H3;1H |
Clé InChI |
MCDSIVNKYOBWQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

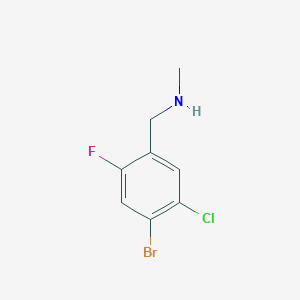

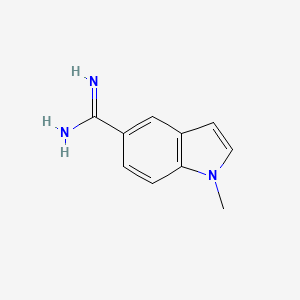


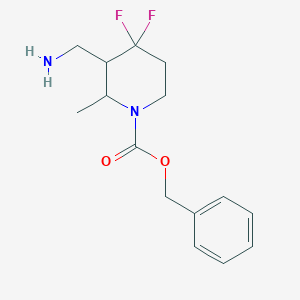
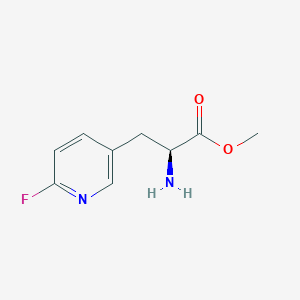
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)

![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
